1,1-Difluoropent-1-ene

Organofluorine Chemistry C-F Bond Activation Cross-Coupling

1,1-Difluoropent-1-ene (CAS 4980-66-9; MF C5H8F2; MW 106.11 g/mol) is a gem-difluorinated terminal alkene classified as a volatile organofluorine building block. The compound is characterized by two fluorine atoms covalently bonded to the C1 vinylic carbon (FC(F)=CH-CH2-CH2-CH3), which imparts a LogP of approximately 2.5 to 2.6 and a topological polar surface area (TPSA) of 0 Ų.

Molecular Formula C5H8F2
Molecular Weight 106.11 g/mol
Cat. No. B13418600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Difluoropent-1-ene
Molecular FormulaC5H8F2
Molecular Weight106.11 g/mol
Structural Identifiers
SMILESCCCC=C(F)F
InChIInChI=1S/C5H8F2/c1-2-3-4-5(6)7/h4H,2-3H2,1H3
InChIKeyTVMVISNVWGBUGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Difluoropent-1-ene Procurement Guide: Chemical Identity, Baseline Properties, and Vendor Specifications


1,1-Difluoropent-1-ene (CAS 4980-66-9; MF C5H8F2; MW 106.11 g/mol) is a gem-difluorinated terminal alkene classified as a volatile organofluorine building block [1]. The compound is characterized by two fluorine atoms covalently bonded to the C1 vinylic carbon (FC(F)=CH-CH2-CH2-CH3), which imparts a LogP of approximately 2.5 to 2.6 and a topological polar surface area (TPSA) of 0 Ų [2]. It is commercially available as a colorless liquid in research-grade purity (≥95%) and is classified under GHS as a highly flammable liquid and vapor (H225) with irritant properties (H315, H319, H335) .

Supports incorporation of gem-difluorovinyl group for C-F bond activation research
Reported synthetic building block for 5-endo-trig cyclization and Ni-catalyzed cross-coupling
May support predictive lipophilicity modeling (LogP ~2.5, TPSA 0) for CNS drug discovery programs

Why 1,1-Difluoropent-1-ene Cannot Be Substituted with Generic Alkyl Halides or Monofluoroalkenes


Generic substitution of 1,1-difluoropent-1-ene with non-fluorinated alkenes or monofluoroalkenes is chemically invalid due to the unique electronic and steric environment created by the gem-difluorovinyl (CF2=C) terminus . Unlike hydrogenated alkenes, the strong electron-withdrawing effect of the two vinylic fluorines polarizes the double bond, fundamentally altering the regioselectivity of electrophilic addition and nucleophilic attack pathways . While monofluoroalkenes can stabilize adjacent carbocations to some degree, the gem-difluoro moiety uniquely facilitates disfavored 5-endo-trig cyclization pathways and serves as a specific reactive handle in transition-metal-catalyzed cross-coupling that cannot be replicated by chloro-, bromo-, or non-fluorinated vinyl analogs [1].

Alkyl halides Cannot replicate the disfavored 5-endo-trig cyclization pathway enabled by the gem-difluorovinyl group.
Monofluoroalkenes Lack the second vinylic C-F bond required for sequential defluorinative cross-coupling strategies.
C4/C6 homologs May shift lipophilicity and reactivity profiles, altering target LogP requirements and QSAR predictions.

Quantitative Differentiation of 1,1-Difluoropent-1-ene: Comparative Reactivity and Physicochemical Benchmarks


Differentiation in C-F Bond Activation: 1,1-Difluoropent-1-ene vs. Monofluorinated Alkenes

1,1-Difluoropent-1-ene contains two vinylic C-F bonds (bond dissociation energy ~130-154 kcal/mol) that are more chemically robust than the single C-F bond found in monofluoroalkenes (e.g., 1-fluoropent-1-ene) [1]. This gem-difluoro motif enables selective mono-defluorinative cross-coupling pathways that are inaccessible to monofluoroalkenes, which cannot undergo sequential C-F activation [2].

C-F Bond Activation
Class-level inference
Target: 2 vinylic C-F bonds
Comparator: 1 vinylic C-F bond
Supports sequential C-F activation strategies unavailable to monofluorinated comparators.
Relevant to transition-metal-catalyzed defluorinative coupling conditions.
Organofluorine Chemistry C-F Bond Activation Cross-Coupling

Lipophilicity Modulation: Quantitative LogP Comparison vs. Hydrogenated Alkene and Alkane Analogs

The gem-difluorovinyl group in 1,1-difluoropent-1-ene reduces lipophilicity compared to its fully hydrogenated 1-pentene analog. The calculated LogP for 1,1-difluoropent-1-ene is 2.5-2.6 [1], whereas the estimated LogP for 1-pentene is approximately 2.9-3.0 [2]. This reduction of approximately 0.3-0.5 LogP units results from fluorine's electron-withdrawing inductive effect, which increases molecular polarity without introducing hydrogen bond donors or acceptors (TPSA = 0 Ų) [3].

Lipophilicity Modulation
Cross-study comparable
ΔLogP ≈ -0.3 to -0.5 units vs. 1-Pentene
Reported LogP reduction supports aqueous solubility screen without introducing H-bond donors.
Calculated XLogP3 values; experimental LogP data not available.
Medicinal Chemistry Physicochemical Properties LogP

Synthetic Accessibility via Difluorocarbene Insertion: Quantitative Benchmark Against Analogous gem-Difluoroalkene Synthesis

Synthesis of 1,1-difluoropent-1-ene can be achieved via difluorocarbene insertion into 1-butene or via reaction of organolithium reagents with fluorinated precursors. A relevant class-level benchmark from the literature demonstrates that gem-difluoroalkenes are accessible with yields of 65-83% via nucleophilic addition to chlorotrifluoroethylene (CTFE), depending on the organolithium reagent employed [1]. This contrasts with alternative fluorination methods using DAST or Deoxo-Fluor on ketones, which often require harsher conditions and produce stoichiometric sulfur-based byproducts [2].

Synthetic Accessibility
Class-level inference
Reported yield range: 65-83% for gem-difluoroalkene formation via CTFE route.
Supports a cleaner byproduct profile compared to DAST-mediated fluorination methods.
Reaction with organolithium reagents in ether at -10°C to 0°C.
Synthetic Methodology Difluorocarbene Process Chemistry

Chain Length Differentiation: LogP Comparison Among C4, C5, and C6 gem-Difluoroalkenes

Within the homologous series of terminal gem-difluoroalkenes, the C5 chain of 1,1-difluoropent-1-ene provides a quantifiably distinct lipophilicity profile compared to its C4 and C6 analogs. The calculated LogP for 1,1-difluoropent-1-ene is 2.56 , while the shorter 1,1-difluorobut-1-ene exhibits a lower LogP of approximately 2.1 [1], and the longer 1,1-difluorohex-1-ene demonstrates a higher LogP of approximately 3.0 [2]. This LogP increment of approximately 0.4-0.5 units per additional methylene group follows predictable QSAR trends and allows for precise lipophilicity tuning.

Chain Length Differentiation
Cross-study comparable
C5 (Target): LogP 2.56
C4: LogP ≈ 2.1 / C6: LogP ≈ 3.0
Supports rational selection for target LogP requirements in structure-activity relationship studies.
ΔLogP ≈ +0.4-0.5 per methylene unit; calculated XLogP3 algorithm.
Structure-Property Relationship Homologous Series Lipophilicity

Procurement-Driven Application Scenarios for 1,1-Difluoropent-1-ene in Medicinal Chemistry and Materials Science


Synthesis of Ring-Fluorinated Carbocycles via 5-endo-trig Cyclization

1,1-Difluoropent-1-ene and its derivatives serve as privileged substrates for the construction of 1-fluorocyclopentene scaffolds through a disfavored 5-endo-trig cyclization pathway . This reactivity is enabled by the unique electronic effect of the gem-difluorovinyl group, which lowers the activation barrier for cyclization that non-fluorinated or monofluorinated alkenes cannot overcome under comparable conditions. Procurement of this specific gem-difluoroalkene is therefore essential for medicinal chemists seeking to incorporate fluorine atoms into five-membered carbocyclic cores for metabolic stability enhancement [1].

Modulation of CNS Drug Candidate Lipophilicity via Fluorinated Building Block Incorporation

Based on the quantitative LogP data presented in Section 3, 1,1-difluoropent-1-ene (LogP 2.56, TPSA 0 Ų) is specifically procured to serve as a late-stage diversification building block in CNS drug discovery programs . The compound provides a calculated reduction in LogP of approximately 0.3-0.5 units relative to non-fluorinated hydrocarbon alkenes while contributing zero additional hydrogen bond donors or acceptors [1]. This profile is particularly valuable when medicinal chemistry teams require a lipophilicity adjustment to improve aqueous solubility or reduce hERG binding without introducing unwanted polarity that would compromise blood-brain barrier permeability [2].

Difluorocyclopropanation Precursor for α,α-Difluorocyclopentanone Synthesis

1,1-Difluoropent-1-ene belongs to the gem-difluoroalkene class that serves as a precursor for nickel-catalyzed difluorocyclopropanation reactions when converted to silyl dienol ether derivatives . The resultant difluorocyclopropane intermediates undergo facile vinylcyclopropane-cyclopentene (VCP) rearrangement at elevated temperatures (200-275 °C) to selectively afford 3,3-difluorocyclopent-1-enes [1]. Procurement of the C5 gem-difluoroalkene specifically enables access to difluorinated cyclopentanone derivatives with the propyl substituent retained from the starting pentene backbone, a structural motif relevant to prostaglandin analog synthesis [2].

Platform for Ni-Catalyzed Cross-Electrophile Coupling and C-F Bond Functionalization

As a terminal gem-difluoroalkene bearing two vinylic C-F bonds, 1,1-difluoropent-1-ene is procured specifically for use as a substrate in nickel-catalyzed defluorinative cross-coupling methodologies . The compound participates in C-F bond activation under mild conditions, enabling the construction of monofluoroalkene products with retention or migration of the alkene position depending on the ligand system employed [1]. This reactivity platform is mechanistically inaccessible to non-fluorinated alkenes and proceeds with distinct regiochemical outcomes compared to monofluoroalkenes, making procurement of the authentic gem-difluoro compound essential for method development and library synthesis [2].

Application
Selection Property
Validation Focus
Synthesis of ring-fluorinated carbocycles
5-endo-trig cyclization selectivity
Cyclization yield and fluorine retention
CNS drug candidate lipophilicity modulation
LogP reduction with zero H-bond donors
CNS cell-model permeability studies
Difluorocyclopropanation precursor
Ni-catalyzed reactivity profile
Ring-expansion yield and propyl retention
C-F bond functionalization platform
Sequential C-F activation capability
Defluorinative cross-coupling scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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